(2-(Aminomethyl)phenyl)boronic acid hydrochloride is an organic compound with the molecular formula C₇H₁₁BClNO₂ and a molecular weight of 187.43 g/mol. This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various chemical applications. The compound is also recognized for its potential biological activities and has been studied for its interactions with various biological systems .
The compound features:
Research indicates that (2-(Aminomethyl)phenyl)boronic acid hydrochloride exhibits notable biological activities. Its structural features allow it to interact with various biological targets:
Several methods have been developed for synthesizing (2-(Aminomethyl)phenyl)boronic acid hydrochloride:
(2-(Aminomethyl)phenyl)boronic acid hydrochloride finds applications across several fields:
Studies investigating the interactions of (2-(Aminomethyl)phenyl)boronic acid hydrochloride have focused on:
Several compounds share structural similarities with (2-(Aminomethyl)phenyl)boronic acid hydrochloride. Here is a comparison highlighting their uniqueness:
Compound Name | Similarity | Notable Features |
---|---|---|
4-Aminomethylphenylboronic acid hydrochloride | 0.92 | Similar amine functionality but different substitution pattern. |
2-Dimethylaminomethylphenylboronic acid | 0.91 | Contains dimethylamino group; affects solubility and reactivity. |
3-Dimethylaminomethylphenylboronic acid hydrochloride | 0.85 | Variation in substitution position; potential differences in biological activity. |
4-Dimethylaminomethylphenylboronic acid hydrochloride | 0.85 | Similar structure but different position of dimethylamino group. |
3-Methylaminomethylphenylboronic acid | 0.85 | Contains methylamine; may exhibit different binding properties compared to (2-(Aminomethyl)phenyl)boronic acid hydrochloride. |
These compounds illustrate the diversity within the class of aminophenylboronic acids while highlighting the unique characteristics of (2-(Aminomethyl)phenyl)boronic acid hydrochloride, particularly its specific amino group positioning and potential applications in medicinal chemistry .